4-Bromo-2,6-difluorobenzoyl chloride 4-Bromo-2,6-difluorobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 497181-19-8
VCID: VC2170581
InChI: InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H
SMILES: C1=C(C=C(C(=C1F)C(=O)Cl)F)Br
Molecular Formula: C7H2BrClF2O
Molecular Weight: 255.44 g/mol

4-Bromo-2,6-difluorobenzoyl chloride

CAS No.: 497181-19-8

VCID: VC2170581

Molecular Formula: C7H2BrClF2O

Molecular Weight: 255.44 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-difluorobenzoyl chloride - 497181-19-8

Description

4-Bromo-2,6-difluorobenzoyl chloride is an organic compound widely utilized in chemical synthesis, particularly as a reagent or intermediate in the production of pharmaceuticals and agrochemicals. Its molecular structure incorporates bromine, fluorine, and a benzoyl chloride functional group, which contribute to its reactivity and versatility in organic transformations.

Key Identifiers:

  • IUPAC Name: 4-Bromo-2,6-difluorobenzoyl chloride

  • Molecular Formula: C7H2BrClF2OC_7H_2BrClF_2O

  • CAS Number: 497181-19-8

  • Molecular Weight: 257.44 g/mol

Synthesis

4-Bromo-2,6-difluorobenzoyl chloride is typically synthesized by chlorination of the corresponding benzoic acid derivative using reagents such as thionyl chloride (SOCl2SOCl_2) or oxalyl chloride ((COCl)2(COCl)_2). The reaction proceeds under mild conditions with the elimination of hydrogen chloride gas.

General Reaction:

C7H3BrF2COOH+SOCl2C7H2BrClF2COCl+HCl+SO2C_7H_3BrF_2COOH + SOCl_2 \rightarrow C_7H_2BrClF_2COCl + HCl + SO_2

This method ensures high yields and purity of the final product.

Applications

The compound is a valuable intermediate in organic synthesis due to its reactive benzoyl chloride group. Below are some of its key applications:

  • Pharmaceutical Synthesis:

    • Used in the preparation of fluorinated aromatic compounds with potential bioactivity.

    • Serves as a precursor for drug candidates targeting specific enzymes or receptors.

  • Agrochemical Development:

    • Plays a role in synthesizing herbicides, fungicides, and insecticides.

    • Fluorinated derivatives often exhibit enhanced stability and efficacy in agricultural applications.

  • Material Science:

    • Utilized in producing specialty polymers and advanced materials where halogenated aromatic compounds are required.

  • Chemical Research:

    • Acts as a reagent for introducing benzoyl groups into molecules.

    • Used in cross-coupling reactions (e.g., Suzuki or Heck reactions) for building complex molecular architectures.

Safety and Handling

4-Bromo-2,6-difluorobenzoyl chloride is a highly reactive compound that must be handled with care due to its potential hazards:

  • Hazards:

    • Corrosive to skin, eyes, and respiratory tract.

    • Reacts violently with water to release hydrogen chloride gas.

  • Precautions:

    • Use personal protective equipment (PPE), including gloves, goggles, and lab coats.

    • Conduct all operations in a fume hood to avoid inhalation of fumes.

  • Storage:

    • Store in tightly sealed containers under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent hydrolysis.

Research Insights

Recent studies have explored the utility of halogenated benzoyl chlorides in medicinal chemistry and material science:

  • Medicinal Chemistry:

    • Fluorinated aromatic compounds derived from this reagent exhibit improved pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Catalysis:

    • The compound has been employed in palladium-catalyzed coupling reactions to synthesize complex organic frameworks.

  • Environmental Considerations:

    • Researchers are investigating greener methods for synthesizing benzoyl chlorides with reduced environmental impact by minimizing waste and hazardous byproducts.

CAS No. 497181-19-8
Product Name 4-Bromo-2,6-difluorobenzoyl chloride
Molecular Formula C7H2BrClF2O
Molecular Weight 255.44 g/mol
IUPAC Name 4-bromo-2,6-difluorobenzoyl chloride
Standard InChI InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H
Standard InChIKey PURKKPCKWDOWLC-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C(=O)Cl)F)Br
Canonical SMILES C1=C(C=C(C(=C1F)C(=O)Cl)F)Br
PubChem Compound 2773300
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

255.4439 g/mol